molecular formula C7H9NO2 B1281700 2-Amino-6-methoxyphenol CAS No. 40925-71-1

2-Amino-6-methoxyphenol

Cat. No. B1281700
CAS RN: 40925-71-1
M. Wt: 139.15 g/mol
InChI Key: QDXORTKZTNOXOP-UHFFFAOYSA-N
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Description

2-Amino-6-methoxyphenol is a chemical compound with the molecular weight of 139.15 .


Synthesis Analysis

The synthesis of 2-amino-6-methoxyphenol derivatives has been achieved through various methods. For instance, one study reported the synthesis of benzothiazole derivatives by simple condensation of benzothiazole with chloroethylacetate, which was then treated with hydrazine hydrate to obtain hydrazino benzothiazole .


Molecular Structure Analysis

The molecular structure of 2-amino-6-methoxyphenol includes a methoxy functional group and an amino group attached to a phenol ring . The InChI code for this compound is 1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 .


Physical And Chemical Properties Analysis

2-Amino-6-methoxyphenol is a solid at room temperature .

Scientific Research Applications

Application 1: Electrocatalytic Hydrazine Oxidation and Sensing Applications

  • Summary of the Application : 2-Amino-6-methoxyphenol is used as a precursor in the electrochemical demethylation of 2-methoxyphenol on the graphitic surface (MWCNT) at a bias potential, 0.5 V vs Ag/AgCl in neutral pH solution .
  • Methods of Application : The approach is based on electrochemical demethylation of 2-methoxyphenol as a precursor on the graphitic surface (MWCNT) at a bias potential, 0.5 V vs Ag/AgCl in neutral pH solution .
  • Results or Outcomes : This electrochemical performance resulted in the development of a stable and well-defined redox peak at E o ’ = 0.15 (A2/C2) V vs Ag/AgCl within 10 min of preparation time in pH 7 phosphate buffer solution . The electrocatalytic efficiency of the surface-confined CA system was demonstrated by studying hydrazine oxidation and sensing reactions in a neutral pH solution .

Application 2: Synthesis of m-Aryloxy Phenols

  • Summary of the Application : 2-Amino-6-methoxyphenol is used in the synthesis of m-aryloxy phenols. These compounds have functional groups such as esters, nitriles, and halogens that impart specific properties .
  • Methods of Application : The synthesis methods involve functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes : The innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols. These compounds have potential biological activities and are used in various industries, including plastics, adhesives, and coatings. They serve as antioxidants, ultraviolet absorbers, and flame retardants .

Application 3: Antioxidant Activity of Synthetic Polymers

  • Summary of the Application : 2-Amino-6-methoxyphenol is used in the synthesis of synthetic polymers. These polymers have been evaluated for their antioxidant activity .
  • Methods of Application : The synthesis methods involve polymerizing phenolic compounds, including 2-Amino-6-methoxyphenol .
  • Results or Outcomes : The synthetic polymers have shown potent antioxidant properties. They have potential applications in various industries, including plastics, adhesives, and coatings .

Safety And Hazards

This compound may cause serious eye irritation and may also cause respiratory irritation . It is recommended to wear personal protective equipment and avoid ingestion and inhalation .

Future Directions

The potential applications of 2-amino-6-methoxyphenol and its derivatives are vast. They have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods for the preparation of complex 2-amino-6-methoxyphenol derivatives .

properties

IUPAC Name

2-amino-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXORTKZTNOXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512711
Record name 2-Amino-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxyphenol

CAS RN

40925-71-1
Record name 2-Amino-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4.72 g of 2-methoxy 6-nitrophenol in a mixture of 100 ml of water and 30 ml of methanol was added 29.3 g of sodium dithionite. The mixture was stirred at 60° C. until it became a uniform and colorless solution. To the reaction mixture was added a saturated aqueous solution of sodium chloride. The mixture was extracted with ethyl acetate and dried over anhydrous sodium sulfate. After the drying agent was filtered off, the solvent was distilled off under reduced pressure to give 3.65 g of crude 2-amino-6-methoxyphenol.
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
8
Citations
HP Orenha, T dos Santos, VE Murie, DT Carvalho… - 2019 - proceedings.science
… 4-allyl-2-amino-6-methoxyphenol in 64% yield using metal Zinc as a reducing agent. The azidation of the diazonium salt derived from 4-allyl-2-amino-6-methoxyphenol furnished the …
Number of citations: 0 proceedings.science
T Kohara, H Tanaka, K Kimura… - Journal of …, 2002 - Wiley Online Library
… 2-Amino-6-methoxyphenol 9h and 2-amino-6-methylphenol 9i were prepared from 3-methoxysalicylic acid and 3-methylsalicylic acid, respectively (Scheme 4 and 5). Intramolecular …
Number of citations: 22 onlinelibrary.wiley.com
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
… This compound was prepared via method 4 using 2-amino-6-methoxyphenol hydrochloride 81O as the starting material to afford 1-(7-methoxybenzo[d]oxazol-2-yl)guanidine 74O. …
Number of citations: 3 pubs.acs.org
DN Rana, MT Chhabria, NK Shah… - Medicinal Chemistry …, 2014 - Springer
The present study is aimed at combining two well-known pharmacophores (pyrazoline and benzoxazole nucleus) to design and synthesize a series of substituted pyrazoline-based …
Number of citations: 10 link.springer.com
H Azevedo-Barbosa, GÁ Ferreira-Silva, CF Silva… - Toxicology in Vitro, 2019 - Elsevier
Cancer is one of the most critical problems of public health in the world and one of the main challenges for medicine. Different biological effects have been reported for sulfonamide-…
Number of citations: 32 www.sciencedirect.com
S Brahmkshatriya - researchgate.net
The present study is aimed at combining two wellknown pharmacophores (pyrazoline and benzoxazole nucleus) to design and synthesize a series of substituted pyrazoline-based …
Number of citations: 0 www.researchgate.net
AF Olea, A Bravo, R Martínez, M Thomas, C Sedan… - Molecules, 2019 - mdpi.com
… 4-allyl-2-amino-6-methoxyphenol (8): Compound 8 was synthesized from the nitroeugenol derivative 7 by reduction of the nitro group. Pure compound 8 was obtained by CC (1:8–1:7, …
Number of citations: 73 www.mdpi.com
LIS Carvalho, DJ Alvarenga, LCF Carmo… - Journal of …, 2017 - hindawi.com
Eugenol is a natural allylphenol responsible for a wide range of biological activities, especially antimicrobial. Benzoxazoles are heterocycles with recognized antimicrobial activities. …
Number of citations: 16 www.hindawi.com

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